molecular formula C6H6BrNOS B1375807 2-Bromo-6,7-dihydro-4H-pyrano[4,3-d]thiazole CAS No. 1093107-56-2

2-Bromo-6,7-dihydro-4H-pyrano[4,3-d]thiazole

Cat. No. B1375807
CAS RN: 1093107-56-2
M. Wt: 220.09 g/mol
InChI Key: WRFXNDSVRFCYJZ-UHFFFAOYSA-N
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Description

“2-Bromo-6,7-dihydro-4H-pyrano[4,3-d]thiazole” is a chemical compound with the molecular formula C6H6BrNOS . It is a solid substance under normal conditions .


Synthesis Analysis

The synthesis of thiazole derivatives, including “this compound”, has been studied extensively due to their wide range of medicinal and biological properties . One method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H6BrNOS/c7-6-8-4-1-2-9-3-5(4)10-6/h1-3H2 . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), oxygen (O), and sulfur (S) atoms .


Physical And Chemical Properties Analysis

“this compound” is a solid substance with a molecular weight of 220.09 . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Catalysis

  • Phosphine-Catalyzed Annulation : Phosphine-catalyzed [2 + 4] annulation with thiazolone-derived alkenes produces biologically important 6,7-dihydro-5H-pyrano[2,3-d]thiazole derivatives. This process, under mild conditions, yields optically active products with excellent enantioselectivities (Wang et al., 2016).

Biological Activities

  • Antimicrobial Properties : Synthesis of novel 2,4-disubstituted thiazole derivatives, including 2-Bromo-6,7-dihydro-4H-pyrano[4,3-d]thiazole, has shown significant antibacterial activity against various microorganisms like Staphylococcus aureus and Escherichia coli (Vijesh et al., 2010).

  • Cytotoxicity and Anticancer Activity : Certain compounds synthesized using 3-bromoacetylcoumarin, related to this compound, exhibited significant cytotoxic effects on various human cancer cell lines. Some derivatives showed potent cytotoxic activity comparable to standard drugs (Mohareb & MegallyAbdo, 2015).

Development of New Compounds

  • Heterocyclic Compound Synthesis : The synthesis of novel ring systems such as 4H-pyrano[4,3-d]thiazole has been explored. These compounds were tested for potential antidepressant and antiinflammatory activities, though they showed only marginal activities in these tests (Philipp et al., 1978).

Drug Development Potential

  • Synthesis of Pyrazole and Thiazole Derivatives : The creation of pyrazole and thiazole derivatives utilizing this compound has shown promise in the development of anticancer agents. Molecular docking studies indicated that these compounds have binding affinities with key receptors involved in cancer (Sayed et al., 2019).

Molecular Interactions and Docking Studies

  • DNA Interaction Studies : Research on new pyrano thiazole complexes has indicated their interaction with DNA, suggesting potential therapeutic applications. These compounds displayed significant antioxidant activity and some showed promising anticancer properties in cytotoxicity studies against various cancer cell lines (Alzahrani et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-bromo-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNOS/c7-6-8-4-1-2-9-3-5(4)10-6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFXNDSVRFCYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856704
Record name 2-Bromo-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1093107-56-2
Record name 2-Bromo-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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